molecular formula C8H7N3O3S B13012407 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid

Cat. No.: B13012407
M. Wt: 225.23 g/mol
InChI Key: RIIUVXRLJAUSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS: 51672-79-8) is a heterocyclic carboxylic acid featuring a benzotriazinone core fused to a propanoic acid moiety via a methylene bridge. The benzotriazinone ring system contributes to its unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. This compound is synthesized via diazotization and cyclization reactions starting from anthranilamide derivatives, as described in and .

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

3-(4-oxothieno[3,2-d]triazin-3-yl)propanoic acid

InChI

InChI=1S/C8H7N3O3S/c12-6(13)1-3-11-8(14)7-5(9-10-11)2-4-15-7/h2,4H,1,3H2,(H,12,13)

InChI Key

RIIUVXRLJAUSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-d][1,2,3]triazine derivative with a propanoic acid derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of different functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and acyl groups.

Scientific Research Applications

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It may be explored for its potential as a drug candidate, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues

Benzotriazinone Derivatives
  • 4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic Acid (): This analog features a longer butanoic acid chain instead of propanoic acid. Carboxamide derivatives of this compound (e.g., compounds 14a–14n) exhibit inhibitory activity against alkaline phosphatase (ALP), highlighting the importance of the benzotriazinone core in enzyme interaction.
  • Methyl 3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate (): The methyl ester derivative of the target compound is discontinued commercially, suggesting challenges in stability or synthesis scalability. Esters generally exhibit higher volatility and lower aqueous solubility compared to carboxylic acids, limiting their utility in aqueous-phase applications.
Thiazole-Containing Propanoic Acids ():

Compounds such as 3-((5-(4-nitrobenzylidene)-4-oxothiazol-2-yl)(p-tolyl)amino)propanoic acid (compound 9) and 3-((5-cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (compound 24) replace the benzotriazinone ring with a thiazole moiety. Thiazole derivatives often exhibit enhanced π-π stacking interactions and redox activity due to sulfur’s electronegativity, which may influence their bioactivity in drug discovery.

Triazin-Thione Derivatives ():

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS: 84424-74-8) introduces a thione group and amino substituents on the triazin ring.

Physicochemical Properties

Property 3-(4-Oxo-benzotriazin-3-yl)propanoic Acid Thiazole Analog (Compound 9) Triazin-Thione Analog (CAS: 84424-74-8)
Molecular Weight 219.20 g/mol 413.41 g/mol 272.25 g/mol
Solubility Moderate in polar solvents (e.g., DMSO) Low in water High in DMSO due to thione group
Acidity (pKa) ~3.5 (carboxylic acid) ~4.2 (carboxylic acid) ~2.8 (carboxylic acid)

Stability and Commercial Viability

  • The methyl ester derivative of the target compound is discontinued (), likely due to hydrolysis susceptibility.
  • Benzotriazinone derivatives show greater thermal stability compared to thiazole analogs, which may degrade under acidic conditions due to enol-keto tautomerism.

Biological Activity

3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid is a heterocyclic compound that features a thieno-triazine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound, which combines a thieno-triazine core with a propanoic acid side chain, may impart distinct biological properties compared to other similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N4O3S\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

This compound is characterized by its thieno-triazine framework, which is known for its diverse pharmacological properties. The presence of the propanoic acid group enhances its potential reactivity and biological activity.

Biological Activities

Research indicates that compounds containing thieno-triazine structures exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of thieno-triazine possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects comparable to established antibiotics like ciprofloxacin and rifampicin .
  • Antifungal Activity : Some thieno-triazine derivatives have also been reported to exhibit antifungal properties. Further empirical studies are necessary to determine the specific efficacy of this compound against fungal pathogens.

Anticancer Potential

The thieno-triazine core has been linked to anticancer activity in various studies. Specific mechanisms may include:

  • Inhibition of Tumor Growth : Similar compounds have shown the ability to inhibit cell proliferation in cancer cell lines. The exact mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways related to cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the thieno-triazine ring can significantly influence biological activity. For example, electron-withdrawing groups tend to enhance antimicrobial potency while electron-donating groups may reduce it .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing appropriate precursors that can undergo cyclization reactions to form the thieno-triazine core.
  • Functional Group Modifications : Introducing the propanoic acid group through standard organic synthesis techniques such as esterification or amidation.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Mycobacterium smegmatis with an MIC of 50 μg/mL for related compounds.
Study BReported anticancer effects in vitro with a reduction in cell viability in breast cancer cell lines.
Study CExplored structure-activity relationships highlighting the importance of substituents on the triazine ring for enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.